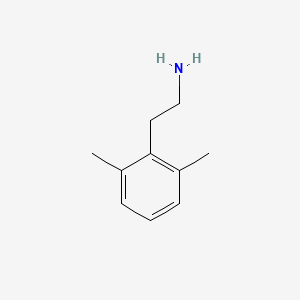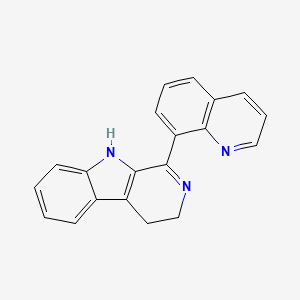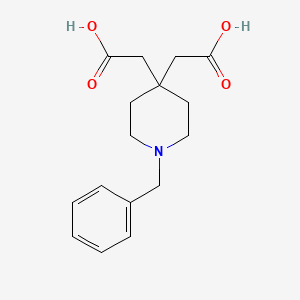
2-Methyl-5-nitroquinoxaline
Descripción general
Descripción
2-Methyl-5-nitroquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both a methyl group and a nitro group on the quinoxaline ring imparts unique chemical and physical properties to this compound, making it a compound of significant interest in scientific research.
Mecanismo De Acción
Target of Action
2-Methyl-5-nitroquinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives, in general, have been found to exhibit several pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial activities
Biochemical Pathways
Quinoxaline derivatives have been found to influence various biochemical pathways, leading to their broad-spectrum pharmacological activities
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities
Análisis Bioquímico
Biochemical Properties
2-Methyl-5-nitroquinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exerting its antibacterial effects . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and replication processes. These interactions highlight the compound’s potential as a therapeutic agent in treating bacterial infections and other diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can disrupt cell wall synthesis, leading to cell lysis and death . In mammalian cells, it may affect mitochondrial function and induce oxidative stress, which can result in apoptosis or programmed cell death. These cellular effects underscore the compound’s potential as an antimicrobial and anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that can damage cellular components . Additionally, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. These molecular interactions are critical for understanding the compound’s therapeutic potential and toxicity.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are essential for its application in research and therapy. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including altered gene expression and metabolic activity. These temporal effects are crucial for optimizing the compound’s use in experimental and clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial and anticancer activity, without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and apoptosis . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo reduction and oxidation reactions, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the compound’s activity, toxicity, and elimination from the body. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria and the nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can induce oxidative stress and apoptosis. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA replication. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitroquinoxaline typically involves the condensation of o-phenylenediamine with 2-nitroacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-nitroquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Halogens (chlorine, bromine), nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Methyl-5-aminoquinoxaline.
Substitution: 2-Halo-5-nitroquinoxaline, 2-Methyl-5,7-dinitroquinoxaline.
Oxidation: 2-Carboxy-5-nitroquinoxaline.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitroquinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various quinoxaline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays to investigate the activity of specific enzymes.
Medicine: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Comparación Con Compuestos Similares
2-Methylquinoxaline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroquinoxaline: Lacks the methyl group, affecting its solubility and interaction with biological targets.
2-Methyl-3-nitroquinoxaline: The nitro group is positioned differently, leading to variations in its chemical and biological properties.
Uniqueness: 2-Methyl-5-nitroquinoxaline is unique due to the presence of both a methyl group and a nitro group on the quinoxaline ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets. The compound’s dual functional groups make it versatile for various chemical transformations and applications in scientific research .
Propiedades
IUPAC Name |
2-methyl-5-nitroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-9-7(11-6)3-2-4-8(9)12(13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHMXKSMCSGFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichlorobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3153933.png)






![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)
![(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B3153968.png)

![5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE](/img/structure/B3153982.png)


